molecular formula C22H26BrN3O4S B4066549 N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

Cat. No. B4066549
M. Wt: 508.4 g/mol
InChI Key: UFZSNQBWGVSRBZ-UHFFFAOYSA-N
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Description

The compound “N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide” is a chemical compound with a complex structure. It contains functional groups such as acetylamino, phenyl, bromophenyl, sulfonyl, and cyclohexylglycinamide .

Scientific Research Applications

Binding Mechanisms and Carcinogenic Activity

  • Research on similar compounds highlights their binding mechanisms with nucleic acids, offering insights into the carcinogenic activities of aromatic amines. For instance, N-hydroxy-N-acetyl-4-aminobiphenyl, through its sulfuric acid ester, reacts with guanosine, suggesting a pathway that may elucidate the carcinogenic properties of related compounds (Erik Kriek, 1971).

Antimicrobial Applications

  • Studies on sulfonamide moieties have led to the development of antimicrobial agents. Compounds incorporating sulfamoyl moieties demonstrate potential as antibacterial and antifungal agents, showing the versatility of sulfonamide-based compounds in creating heterocyclic compounds for medical applications (E. Darwish et al., 2014).

Organic Synthesis and Chemical Reactivity

  • The reactivity of compounds containing sulfenyl and sulfonyl groups with nucleophiles and electrophiles has been explored, revealing their potential in synthesizing diverse organic molecules. Such studies provide foundational knowledge for developing novel synthetic routes involving sulfonyl compounds (R. H. Bell et al., 1969).

Synthesis of Sulfur(VI) Fluorides

  • The synthesis and application of sulfur(VI) fluorides demonstrate the compound's role in creating aryl fluorosulfates and sulfamoyl fluorides under mild conditions, highlighting its utility in organic synthesis and potential industrial applications (Hua Zhou et al., 2018).

Prodrug Development

  • Research into N-methylsulfonamides has explored their potential as prodrugs, particularly focusing on their hydrolysis kinetics and the possibility of enhancing the solubility and pharmacokinetic properties of sulfonamide drugs. This indicates the broader pharmaceutical applications of sulfonamide derivatives in drug development (J. D. Larsen et al., 1988).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26BrN3O4S/c1-16(27)24-18-9-11-19(12-10-18)25-22(28)15-26(20-5-3-2-4-6-20)31(29,30)21-13-7-17(23)8-14-21/h7-14,20H,2-6,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZSNQBWGVSRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

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